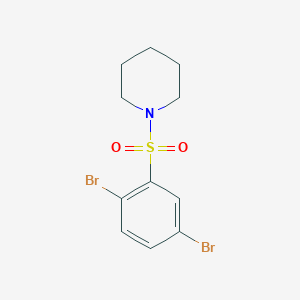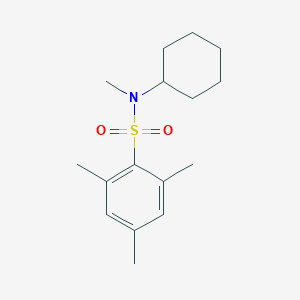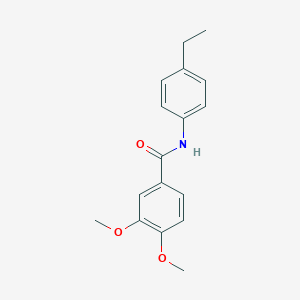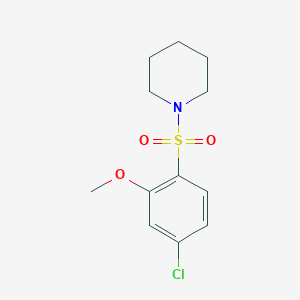
1-(2,5-Dibromobenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dibromobenzenesulfonyl)piperidine, also known as DBSBP, is a chemical compound that has been widely used in scientific research applications. DBSBP is a sulfonamide-based compound that has been extensively studied due to its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)piperidine involves the binding of the compound to the active site of the targeted enzyme. This compound contains a sulfonamide group, which is known to form strong hydrogen bonds with the amino acid residues in the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the targeted enzyme and the specific physiological process that the enzyme is involved in. For example, the inhibition of carbonic anhydrase by this compound can lead to the disruption of acid-base balance in the body, which can result in metabolic acidosis. The inhibition of α-glucosidase by this compound can lead to the reduction of glucose absorption in the intestine, which may have potential therapeutic applications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,5-Dibromobenzenesulfonyl)piperidine in lab experiments is its high potency and specificity for certain enzymes. This allows researchers to study the effects of enzyme inhibition on specific physiological processes in a controlled manner. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2,5-Dibromobenzenesulfonyl)piperidine. One potential direction is the development of this compound derivatives with improved potency and specificity for certain enzymes. Another direction is the exploration of the therapeutic potential of this compound for the treatment of various diseases, such as diabetes and cancer. Additionally, the investigation of the toxicity of this compound and its derivatives is an important area of future research.
Métodos De Síntesis
The synthesis of 1-(2,5-Dibromobenzenesulfonyl)piperidine involves the reaction of 2,5-dibromobenzenesulfonyl chloride with piperidine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the piperidine nitrogen, resulting in the formation of this compound. The synthesis of this compound has been reported in several research articles, and the yield of the reaction is typically high.
Aplicaciones Científicas De Investigación
1-(2,5-Dibromobenzenesulfonyl)piperidine has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. One of the most well-known enzymes that this compound inhibits is carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of other enzymes, such as α-glucosidase and β-lactamase. These enzymes are involved in various physiological processes, and the inhibition of their activity by this compound may have therapeutic potential.
Propiedades
Fórmula molecular |
C11H13Br2NO2S |
|---|---|
Peso molecular |
383.1 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Br2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clave InChI |
DWADQPRZBVYKLY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)

